2-chloro-N-(2-fluoro-4-methylphenyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N-(2-fluoro-4-methylphenyl)propanamide involves several steps. Researchers have explored various synthetic routes, including both batch and continuous processes. Notably, a recent study developed a single-stage continuous mixed suspension-mixed product removal (MSMPR) crystallization method for its production . This continuous process offers advantages in terms of safety, productivity, and scalability.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-fluoro-4-methylphenyl)propanamide consists of a central amide group (propanamide) linked to a substituted aromatic ring. The chlorine and fluorine atoms contribute to its unique properties. For a visual representation, refer to the chemical structure provided by the NIST Chemistry WebBook .
Scientific Research Applications
Synthesis and Characterization
- Hybrid Molecule Synthesis : A study by Manolov, Ivanov, and Bojilov (2022) details the synthesis of a hybrid molecule involving 2-chloro-N-(2-fluoro-4-methylphenyl)propanamide through a reaction with amphetamine and flurbiprofen, characterized by various spectral data (Manolov, Ivanov, & Bojilov, 2022).
Solubility and Physical Properties
- Solubility Studies : Pascual, Donnellan, Glennon, Kamaraju, and Jones (2017) conducted studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, utilizing the polythermal method to establish its solubility profile and saturation temperature as a function of concentration (Pascual et al., 2017).
Potential Therapeutic Applications
- SARS-CoV-2 Treatment Trials : Manolov, Ivanov, and Bojilov (2020) synthesized a new amide with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, suggesting potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2020).
Analytical Chemistry Applications
- Detection in Pharmaceutical Dosage : Khan et al. (2015) reported a method using electrospray ionization mass spectrometry for the extraction and detection of flutamide, a related compound, in pharmaceutical forms, highlighting the propanamide moiety's role in structure elucidation (Khan et al., 2015).
Pharmacology and Biochemistry
- Selective Androgen Receptor Modulator Characterization : Jones, Chen, Hwang, Miller, and Dalton (2009) characterized a selective androgen receptor modulator related to 2-chloro-N-(2-fluoro-4-methylphenyl)propanamide in rats, indicating its potential for hormonal male contraception (Jones et al., 2009).
Antimalarial Activity
- Malaria Treatment Lead Optimization : Norcross et al. (2019) optimized a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, leading to a compound with low-nanomolar activity, suggesting its use in antimalarial therapy (Norcross et al., 2019).
Continuous Crystallization
- Continuous Crystallization Process : Pascual, Donnellan, Glennon, Wood, and Jones (2022) developed a continuously operated crystallizer for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide in toluene, key for continuous process trains in pharmaceutical ingredient materials (Pascual et al., 2022).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers must handle 2-chloro-N-(2-fluoro-4-methylphenyl)propanamide in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Detailed safety data can be found in material safety data sheets (MSDS) from reliable sources .
Mechanism of Action
Target of Action
A structurally similar compound, 2-(2-chloro-4-fluorophenoxy)-2-methyl-n-[(1r,2s,3s,5s,7s)-5-(methylsulfonyl)-2-adamantyl]propanamide, is known to target theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, thus regulating the bioavailability of glucocorticoids .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, potentially altering its function and leading to changes in the metabolic pathways .
Biochemical Pathways
It is known that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides . This transformation could potentially affect various metabolic pathways.
properties
IUPAC Name |
2-chloro-N-(2-fluoro-4-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-6-3-4-9(8(12)5-6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGBVPDVVORGGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-fluoro-4-methylphenyl)propanamide |
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